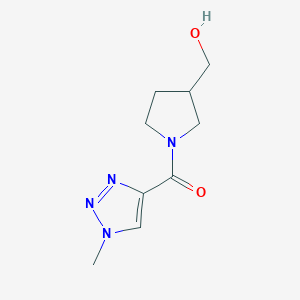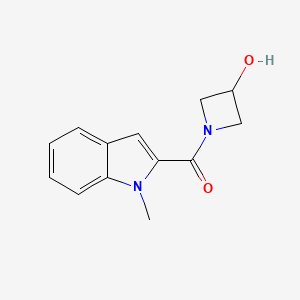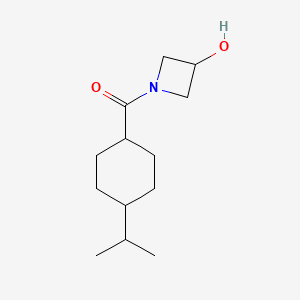![molecular formula C8H6BrN3O B1474182 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde CAS No. 1419101-10-2](/img/no-structure.png)
7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde is a compound that falls under the category of pyrrolopyrimidines . Pyrrolopyrimidines are nitrogen-containing heterocycles that have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Synthesis Analysis
The synthesis of pyrrolopyrimidines, including this compound, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . In one study, 25 novel pyrrolopyrimidine derivatives were designed and synthesized based on molecular diversity .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrole ring and a pyrimidine ring . This structure is an attractive scaffold for drug discovery research .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
- The interaction of related pyrimidine derivatives with glycine esters has been studied, showing the potential to obtain novel pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. These findings suggest the versatility of pyrimidine compounds in synthesizing biologically active molecules, including potential applications of 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde in similar reactions (Zinchenko et al., 2018).
Antiproliferative and Antiviral Evaluation
- Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative and antiviral activities, highlighting the potential pharmaceutical applications of these compounds. This research underscores the potential therapeutic value of this compound in developing novel antiviral or anticancer agents (Swayze et al., 1992).
Novel Heterocyclic Compounds Synthesis
- Studies on the synthesis of new heterocyclic compounds via one-pot reactions involving pyrimidine derivatives illustrate the compound's utility in creating diverse molecular architectures. These compounds have potential applications in materials science, drug discovery, and the study of biological processes (Jalilzadeh & Pesyan, 2011).
Biological Activity
- The synthesis of pyrrolo[2,3-d]pyrimidine nucleoside analogs related to known nucleoside antibiotics demonstrates the role of pyrimidine derivatives in mimicking biological molecules. This research could pave the way for the development of new therapeutic agents, including potential uses of this compound in creating nucleoside analogs with biological activity (Gupta et al., 1989).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrrolo[2,3-d]pyrimidine derivatives, have been reported to inhibit p21-activated kinase 4 (pak4) , which plays a crucial role in various cancers .
Mode of Action
Pyrrolo[2,3-d]pyrimidine derivatives, which share a similar structure, have been found to inhibit pak4 . They interact with PAK4 at the molecular level, mainly through molecular dynamics simulations and binding free energy calculations .
Biochemical Pathways
The inhibition of pak4 by similar compounds can affect various signaling pathways, leading to changes in cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Result of Action
Similar compounds have shown significant antiproliferative effects on various cancer cell lines .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde involves the reaction of 5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde with bromine in the presence of a suitable solvent.", "Starting Materials": [ "5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde", "Bromine", "Suitable solvent" ], "Reaction": [ "To a solution of 5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde in a suitable solvent, add bromine dropwise with stirring.", "Maintain the reaction mixture at a suitable temperature and continue stirring until the reaction is complete.", "Filter the reaction mixture to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or column chromatography to obtain 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde." ] } | |
Número CAS |
1419101-10-2 |
Fórmula molecular |
C8H6BrN3O |
Peso molecular |
240.06 g/mol |
Nombre IUPAC |
7-bromo-5-methylpyrrolo[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C8H6BrN3O/c1-12-5-2-10-4-11-8(5)7(9)6(12)3-13/h2-4H,1H3 |
Clave InChI |
VRAZKCGRHHQFBK-UHFFFAOYSA-N |
SMILES |
CN1C2=CN=CN=C2C(=C1C=O)Br |
SMILES canónico |
CN1C2=CN=CN=C2C(=C1C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



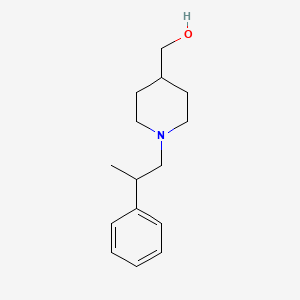
![4-Benzyl 1-(tert-butyl) 2-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1,4-piperazinedicarboxylate](/img/structure/B1474100.png)

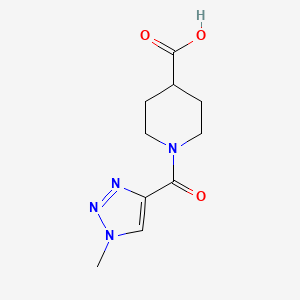
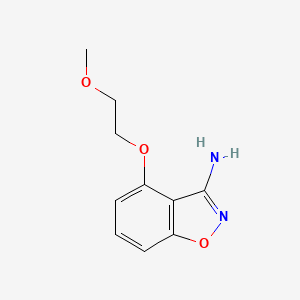
![[1-(Piperidine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474104.png)
![Benzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1474107.png)
![6-[(3-Methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1474111.png)


